Methyl 2-hydroxydocosanoate
Overview
Description
2-hydroxy Docosanoic acid methyl ester is a hydroxylated fatty acid methyl ester that has been found in ripe and unripe strawberry homogenates, Pseudosuberites and S. massa sea sponges, sediment samples from the Harney River, and C. frondosa and D. cinerea extracts.
Scientific Research Applications
Synthesis and Configuration Analysis : Methyl 13-D- and 13-L-hydroxydocosanoates were synthesized and compared with natural products to determine their configurations. This study contributes to the understanding of the structural aspects of hydroxydocosanoic acids in nature (Tulloch, 1968).
Herbicidal Effects : Research on Methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate (a related compound) has demonstrated its selective herbicidal properties for wild oat control in wheat, highlighting its potential in agricultural applications (Shimabukuro et al., 1978).
Lipid Peroxidation and Biochemistry : 4-Hydroxy-2-nonenal, a product of phospholipid peroxidation, is a significant research area due to its reactivity and cytotoxicity. This has implications for understanding oxidative stress and its related pathologies (Spickett, 2013).
Photochemical Reactions : Studies on photo-induced oxidative degradation, such as the degradation of methylene blue by 2-anthraquinone sulfonate, are relevant in understanding the photochemical properties and potential environmental applications of related compounds (Liu & Sun, 2011).
RNA Modification Mapping : Nm-seq, a method for mapping 2′-O-methylation in human mRNA, is crucial for understanding post-transcriptional modifications in RNA and their implications in gene regulation (Dai et al., 2017).
Mycolic Acid Synthesis Inhibition : The synthesis of compounds like Methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, which inhibit mycolic acid synthesis, is vital in the study of pathogenic mycobacteria and potential treatments (Besra et al., 1993).
Cancer Therapy and Drug Design : Novel nanosize drug candidates for cancer therapy, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3), are being developed, highlighting the potential of methyl esters in oncological treatments (Budama-Kilinc et al., 2020).
Ionic Liquids and Thermodynamics : The study of protic ionic liquids like N-methyl-2-hydroxy-ethylammonium based compounds has implications in understanding their properties and applications in various fields (Santos et al., 2017).
CO2 Solubility and Environmental Applications : Research on the solubility of CO2 in protic ionic liquids, such as N-methyl-2-hydroxyethylammonium formate and acetate, is important for environmental applications like CO2 capture (Mattedi et al., 2011).
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Properties
IUPAC Name |
methyl 2-hydroxydocosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHQOLYDNMSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340635 | |
Record name | Methyl 2-hydroxydocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-17-1 | |
Record name | Methyl 2-hydroxydocosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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